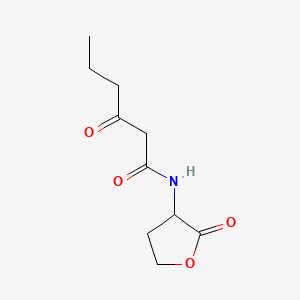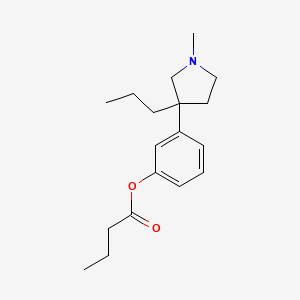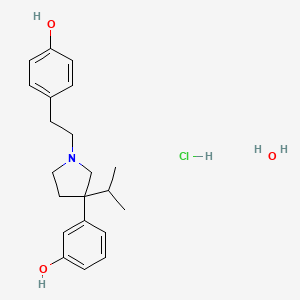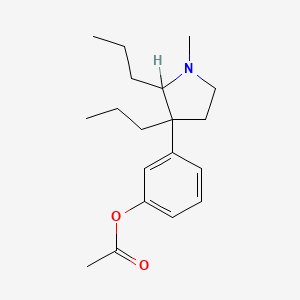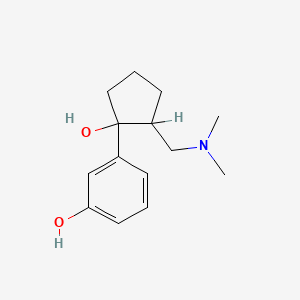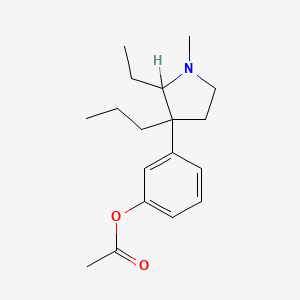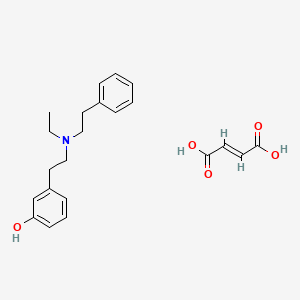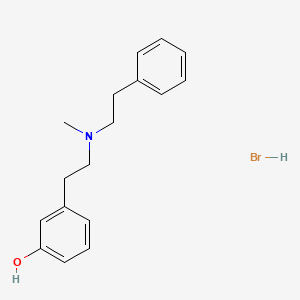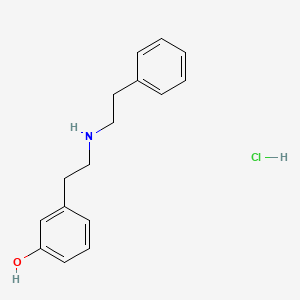
Phomoxanthone A
概要
説明
Phomoxanthone A (PXA) is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones . PXA has recently been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .
Synthesis Analysis
The elucidation of the complete biosynthetic pathway of Phomoxanthone A was performed using a multi-disciplinary strategy . This involved affinity-based labelling using a Phomoxanthone A probe . Labelled proteins were pulled down and subjected to chemoproteomics analysis using LC-MS/MS .Molecular Structure Analysis
Phomoxanthone A has a chemical formula of C38H38O16 and a molar mass of 750.70 g/mol . It is a homodimer, meaning that it consists of two identical subunits . Both of these subunits are diacetylated tetrahydroxanthones, so two of their hydroxy groups have been replaced by acetyl groups .Chemical Reactions Analysis
PXA has been shown to elicit a strong release of Ca2+ from the mitochondria . It also depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .Physical And Chemical Properties Analysis
Phomoxanthone A is a yellow solid with a density of approximately 1.53 g/cm3 . It is not soluble in water but has good solubility in DMSO, although it is unstable . It has moderate solubility in EtOH .科学的研究の応用
Anticancer Properties
Phomoxanthone A (PXA) has demonstrated potent anticancer activity against a panel of solid tumor cell lines, including cisplatin-resistant ones, and blood cancer cells. It exhibits low IC50 values in the submicromolar range, indicating strong inhibitory effects on cancer cells while having a significantly lower impact on normal peripheral blood mononuclear cells (PBMCs) from healthy donors. The anticancer activity of PXA is attributed to caspase-3-dependent apoptosis .
Immune Cell Activation
Research indicates that PXA can activate immune cells, including T lymphocytes, NK cells, and macrophages. This activation could potentially help combat drug resistance during cancer chemotherapy .
Antimicrobial Activity
Phomoxanthone A has shown antimicrobial activities against various pathogens such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium .
Structural Activity Relationship Studies
Studies on the structure-activity relationship of PXA, including its natural and semi-synthetic derivatives, suggest that the linkage of aromatic rings and the position of acetyl groups are crucial for the activity of this natural product .
Targeting Carbamoyl-Phosphate Synthase 1
PXA targets Carbamoyl-Phosphate Synthase 1 (CPS1), which is a novel target for this compound. CPS1 is known for its broad-range activity against Plasmodium falciparum and Mycobacterium tuberculosis .
作用機序
Target of Action
Phomoxanthone A primarily targets Carbamoyl-Phosphate Synthase 1 (CPS1) . CPS1 is an enzyme located in the mitochondria, playing a crucial role in the urea cycle which is responsible for removing excess ammonia from the body .
Mode of Action
Phomoxanthone A interacts with CPS1, stimulating its activity . This interaction is believed to be facilitated by the compound’s ability to bind to specific sites on the enzyme, as suggested by molecular docking studies .
Biochemical Pathways
The primary biochemical pathway affected by Phomoxanthone A is the urea cycle . By stimulating CPS1, Phomoxanthone A enhances the conversion of ammonia and bicarbonate to carbamoyl phosphate, a critical step in the urea cycle . This could potentially help in counteracting hyperammonemia states .
Result of Action
Phomoxanthone A is a mitochondrial toxin that weakens cellular respiration and electron transport chain activity by causing a rapid breakup of the mitochondrial assembly . This leads to a decrease in energy production within the cell, which can induce programmed cell death or apoptosis .
Action Environment
The action of Phomoxanthone A can be influenced by various environmental factors. For instance, it has been noted that Phomoxanthone A is unstable when dissolved in polar solvents such as DMSO This instability could potentially affect the compound’s action, efficacy, and stability
Safety and Hazards
特性
IUPAC Name |
[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZNQUALWMDDN-ACMZUNAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098707 | |
| Record name | Phomoxanthone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phomoxanthone A | |
CAS RN |
359844-69-2 | |
| Record name | Phomoxanthone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of Phomoxanthone A?
A1: Research suggests that Phomoxanthone A targets ATP synthase [], a crucial enzyme involved in cellular energy production within mitochondria. It also interacts with carbamoyl-phosphate synthase 1, another mitochondrial enzyme involved in ammonia detoxification [].
Q2: How does Phomoxanthone A impact ATP synthase activity?
A2: Studies show that Phomoxanthone A inhibits ATP synthase activity, with a reported 60% inhibition at a concentration of 260 μM []. This inhibition likely disrupts cellular energy production, contributing to its cytotoxic effects.
Q3: Does Phomoxanthone A affect other cellular processes?
A3: Yes, Phomoxanthone A has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines [, , ]. It also exhibits immunostimulatory activity, activating immune cells such as T lymphocytes, NK cells, and macrophages [].
Q4: What is the molecular formula and weight of Phomoxanthone A?
A4: Phomoxanthone A is a dimeric xanthone with the molecular formula C30H22O12 and a molecular weight of 574.5 g/mol [].
Q5: What spectroscopic data is available to characterize Phomoxanthone A?
A5: The structure of Phomoxanthone A has been elucidated using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry, and X-ray crystallography [, , , ].
Q6: How do structural modifications of Phomoxanthone A affect its activity?
A6: Studies indicate that the position of the biaryl linkage and the presence of acetyl groups are crucial for Phomoxanthone A's biological activity []. For example, derivatives lacking the acetyl groups exhibited reduced potency [].
Q7: Are there any specific structural features that contribute to Phomoxanthone A's interaction with ATP synthase?
A7: While the precise binding site and interactions with ATP synthase remain to be fully elucidated, ongoing research is investigating the structural features crucial for this interaction and its inhibitory effect.
Q8: What types of in vitro assays have been used to study Phomoxanthone A's activity?
A8: Various in vitro assays, including cytotoxicity assays against cancer cell lines, apoptosis assays, and immune cell activation assays, have been employed to investigate Phomoxanthone A's biological activities [, , ].
Q9: Has Phomoxanthone A shown efficacy in any in vivo models?
A9: While in vivo studies on Phomoxanthone A are ongoing, preliminary research suggests potential anticancer activity in animal models. For instance, 12-O-deacetyl-phomoxanthone A, a derivative of Phomoxanthone A, has shown promising results in inhibiting ovarian tumor growth and metastasis [].
Q10: Have any computational studies been performed on Phomoxanthone A?
A10: Yes, computational studies, including molecular docking and electronic circular dichroism (ECD) calculations, have been utilized to understand Phomoxanthone A's interactions with its targets and to determine its absolute configuration [, , , ].
Q11: Has Phomoxanthone A's potential for drug resistance been investigated?
A11: While Phomoxanthone A demonstrates potent activity against some cisplatin-resistant cancer cells [, ], comprehensive investigations into potential resistance mechanisms are still underway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



